1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
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Overview
Description
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a biphenyl group, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Alkylation of Piperazine: The piperazine ring is alkylated using the biphenyl intermediate under basic conditions to form the desired product.
Introduction of the Pyridine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism.
Comparison with Similar Compounds
- 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-3-yl)ethyl]piperazine
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine
- 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-4-yl)ethyl]piperazine
Uniqueness: 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of biphenyl, piperazine, and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
918480-13-4 |
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Molecular Formula |
C24H27N3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(2-phenylphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C24H27N3/c1-2-8-21(9-3-1)24-12-5-4-10-22(24)20-27-18-16-26(17-19-27)15-13-23-11-6-7-14-25-23/h1-12,14H,13,15-20H2 |
InChI Key |
OSXXLJRIFGGRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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